An In-depth Technical Guide to 2,4-Dihydroxy-6-methoxyquinoline: Chemical Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 2,4-Dihydroxy-6-methoxyquinoline: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and known biological activities of 2,4-dihydroxy-6-methoxyquinoline, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
2,4-Dihydroxy-6-methoxyquinoline is a light brown to brown solid.[1] Like many 2,4-dihydroxyquinoline derivatives, it exists in tautomeric forms, with the 4-hydroxy-2(1H)-quinolinone form generally being the most stable. This tautomerism is a crucial chemical feature that influences its reactivity and biological interactions.
Table 1: Physicochemical Properties of 2,4-Dihydroxy-6-methoxyquinoline
| Property | Value | Reference |
| CAS Number | 14300-45-9 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.186 g/mol | [2] |
| Appearance | Light brown to brown solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity | Typically ≥95% | [2] |
Spectral Data
Detailed spectral analysis is essential for the structural elucidation and characterization of 2,4-Dihydroxy-6-methoxyquinoline. While specific spectra for this compound are not widely published, data from closely related analogs can provide valuable insights for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. For 2,4-dihydroxyquinoline derivatives, the predominant 4-hydroxy-2(1H)-quinolinone tautomer will show characteristic signals for the N-H and O-H protons in ¹H NMR, and a downfield signal for the C4 carbonyl carbon in ¹³C NMR.[3]
Note: Specific ¹H and ¹³C NMR data for 2,4-Dihydroxy-6-methoxyquinoline were not found in the available search results. Researchers should perform their own NMR analysis for unambiguous structural confirmation.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the predominant tautomer of 2,4-dihydroxyquinoline would be expected to show a strong absorption band for the C=O stretching vibration of the quinolinone ring, typically in the region of 1650-1680 cm⁻¹. The presence of hydroxyl and amine groups would be indicated by broad O-H and N-H stretching bands.
Note: A specific FT-IR spectrum for 2,4-Dihydroxy-6-methoxyquinoline was not found in the available search results.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2,4-Dihydroxy-6-methoxyquinoline would be expected to show a molecular ion peak corresponding to its molecular weight. For a closely related compound, 2-Hydroxy-6-methoxy-4-methylquinoline, the top three mass-to-charge ratio (m/z) peaks observed are 189, 174, and 146.[4]
Note: A specific mass spectrum for 2,4-Dihydroxy-6-methoxyquinoline was not found in the available search results.
Synthesis of 2,4-Dihydroxy-6-methoxyquinoline
The synthesis of 2,4-dihydroxyquinoline derivatives can be achieved through several established methods. A common approach is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester followed by thermal cyclization.[5][6] Another effective method is the cyclization of an appropriate malonic acid derivative using a dehydrating agent like polyphosphoric acid (PPA).[6]
Experimental Protocol: General Polyphosphoric Acid-Mediated Synthesis of 4-Hydroxy-2-quinolone Derivatives
This protocol is a general method that can be adapted for the synthesis of 2,4-Dihydroxy-6-methoxyquinoline, starting from the corresponding methoxy-substituted aniline and a malonic ester.
Materials:
-
Appropriately substituted aniline (e.g., p-anisidine)
-
Diethyl malonate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (aqueous)
Procedure:
-
React the substituted aniline with diethyl malonate to form the corresponding anilide. This can often be achieved by heating the two reactants together.
-
Add the resulting anilide to polyphosphoric acid.
-
Heat the mixture with stirring. The reaction temperature and time will need to be optimized for the specific substrate (a common starting point is 130°C for 2 hours).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice water with vigorous stirring to precipitate the crude product.
-
Neutralize the slurry with an aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water.
-
Dry the product under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 2,4-dihydroxyquinoline derivatives.
Biological Activity and Signaling Pathways
Derivatives of 2,4-dihydroxyquinoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7] The mechanism of action for this class of compounds often involves the modulation of key cellular signaling pathways.
While specific studies on the biological activity of 2,4-Dihydroxy-6-methoxyquinoline are limited in the searched literature, the activities of related compounds suggest potential mechanisms. For instance, some quinoline derivatives are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[7] Additionally, the Keap1-Nrf2 antioxidant response pathway has been proposed as a mechanism for the antioxidant properties of 2,4-dihydroxyquinolines.
A study on a structurally related chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, revealed its ability to induce apoptosis and G1 cell cycle arrest in cancer cells through the PI3K/AKT signaling pathway.[8] This suggests that 2,4-Dihydroxy-6-methoxyquinoline may also exert its potential anticancer effects through modulation of this critical pathway.
Proposed Signaling Pathway: PI3K/AKT Inhibition
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.
Diagram of the Proposed PI3K/AKT Signaling Pathway Modulation
Caption: Proposed mechanism of action via inhibition of the PI3K/AKT pathway.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
2,4-Dihydroxy-6-methoxyquinoline
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of 2,4-Dihydroxy-6-methoxyquinoline in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[7]
Conclusion
2,4-Dihydroxy-6-methoxyquinoline is a promising scaffold for the development of new therapeutic agents. While there is a need for more specific research on this particular compound, the available information on related quinoline derivatives provides a strong foundation for future investigations into its chemical properties and biological activities. The synthesis of this compound is achievable through established methods, and its potential to modulate critical signaling pathways like PI3K/AKT warrants further exploration in the context of cancer and other diseases. This technical guide serves as a starting point for researchers to delve deeper into the therapeutic potential of 2,4-Dihydroxy-6-methoxyquinoline.
References
- 1. ias.ac.in [ias.ac.in]
- 2. 2,4-Dihydroxy-6-methoxyquinoline | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
